Acalabrutinib

Beschreibung

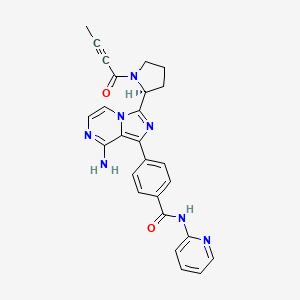

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[8-amino-3-[(2S)-1-but-2-ynoylpyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N7O2/c1-2-6-21(34)32-15-5-7-19(32)25-31-22(23-24(27)29-14-16-33(23)25)17-9-11-18(12-10-17)26(35)30-20-8-3-4-13-28-20/h3-4,8-14,16,19H,5,7,15H2,1H3,(H2,27,29)(H,28,30,35)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDENQIQQYWYTPO-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)N1CCCC1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CC(=O)N1CCC[C@H]1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401026209 | |

| Record name | Acalabrutinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Freely soluble in water at pH values below 3 but is practically insoluble in water at pH values above 6 | |

| Record name | Acalabrutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11703 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1420477-60-6 | |

| Record name | 4-[8-Amino-3-[(2S)-1-(1-oxo-2-butyn-1-yl)-2-pyrrolidinyl]imidazo[1,5-a]pyrazin-1-yl]-N-2-pyridinylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1420477-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acalabrutinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1420477606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acalabrutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11703 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acalabrutinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACALABRUTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I42748ELQW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Research of Acalabrutinib Action

Molecular Pharmacology of Acalabrutinib

The molecular interactions of this compound define its potency and selectivity, distinguishing it from other BTK inhibitors.

Covalent Binding to Cysteine 481 of BTK: In Vitro and In Vivo Characterization

This compound functions as a covalent, irreversible inhibitor of BTK. patsnap.commdpi.com It possesses a reactive butynamide group that forms a permanent bond with the cysteine residue at position 481 (Cys-481) within the ATP-binding pocket of the BTK enzyme. researchgate.netnih.gov This covalent binding effectively and irreversibly inactivates the kinase. patsnap.com Restoration of BTK activity within a cell subsequently requires the synthesis of new BTK protein. aacrjournals.org

In vitro studies have demonstrated that this compound potently inhibits BTK. d-nb.info In vivo, this potent inhibition translates to high levels of BTK occupancy, meaning a large percentage of the BTK enzyme in the body is bound by the drug. In clinical studies, this compound has demonstrated the ability to achieve and maintain high BTK occupancy in peripheral blood mononuclear cells. researchgate.nettandfonline.com For instance, a single 100 mg oral dose in healthy individuals resulted in approximately 99% median BTK occupancy at 3 and 12 hours, and around 90% at 24 hours. researchgate.netnih.gov In patients with CLL, BTK occupancy exceeded 96% four hours after the last dose. aacrjournals.org This sustained target engagement is crucial for the drug's therapeutic effect.

Selectivity Profile Against Other Kinases and Impact on Off-Target Signaling

A key characteristic of this compound is its high selectivity for BTK, which is a significant differentiator from the first-generation BTK inhibitor, ibrutinib (B1684441). patsnap.compatsnap.com This enhanced selectivity is attributed to the reduced intrinsic reactivity of its butynamide group, which limits binding to other kinases that also have a cysteine residue in a similar position. researchgate.netnih.gov This leads to a narrower spectrum of kinase inhibition and is thought to contribute to a more favorable safety profile. nih.govtargetedonc.com

When compared to other BTK inhibitors, this compound demonstrates a more selective kinase inhibition profile. nih.gov While ibrutinib inhibits all ten kinases that have a conserved cysteine residue homologous to Cys-481 in BTK, this compound, at concentrations below 100nM, only inhibits BTK, BMX, ERBB4, and TEC. nih.gov In biochemical assays, ibrutinib was found to inhibit Src family kinases, whereas this compound and tirabrutinib (B611380) did not at physiologically relevant concentrations. nih.gov Both this compound and zanubrutinib (B611923) exhibit greater selectivity for BTK than ibrutinib. tandfonline.com

Table 1: Comparative Kinase Inhibition (IC50, nM)

| Kinase | This compound | Ibrutinib | Zanubrutinib |

| BTK | 3 | 0.5 | <1 |

| TEC | 27 | 78 | 6 |

| ITK | 967 | 10 | 67 |

| EGFR | >1000 | 9.7 | 59 |

| This table is for illustrative purposes and IC50 values can vary between studies. |

This compound was specifically designed to minimize off-target effects on other kinases, such as the epidermal growth factor receptor (EGFR), interleukin-2-inducible T-cell kinase (ITK), and tyrosine-protein kinase Tec (TEC). patsnap.comashpublications.org Inhibition of these kinases by other BTK inhibitors has been associated with adverse effects. nih.govaacrjournals.org

In vitro studies have confirmed that this compound does not inhibit EGFR, ITK, or TEC at physiologically relevant concentrations. d-nb.infonih.gov For example, unlike ibrutinib, this compound shows no effect on EGFR phosphorylation. d-nb.info While ibrutinib can completely suppress TEC activity at a concentration of 1000 nM, this compound has minimal impact on TEC at the same concentration. d-nb.info This high degree of selectivity for BTK over these other kinases is a hallmark of this compound's molecular pharmacology. patsnap.comd-nb.info

Downstream Signaling Pathway Modulation

By irreversibly inhibiting BTK, this compound effectively disrupts the signaling cascade that originates from the B-cell receptor. patsnap.compatsnap.com

Activation of the BCR normally triggers a chain of events that leads to the activation of BTK. scispace.com Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which in turn propagates the signal, leading to B-cell proliferation, survival, and migration. nih.govresearchgate.net

This compound's inhibition of BTK breaks this chain. patsnap.com Studies have shown that treatment with this compound leads to a significant reduction in the phosphorylation of key downstream signaling molecules, including BTK itself (autophosphorylation), PLCγ2, ERK, and S6. nih.gov This disruption of the BCR signaling cascade ultimately inhibits the proliferation of malignant B-cells and can induce apoptosis (programmed cell death). patsnap.compatsnap.com In vivo studies in mouse models of CLL have demonstrated that this compound treatment effectively inhibits BCR signaling, leading to reduced tumor burden and increased survival. nih.gov

Inhibition of ERK, IKB, AKT, PI3K-mTOR, and MEK/MAPK Pathways

This compound's primary mode of action is the irreversible inhibition of BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway. patsnap.com By binding covalently to the Cys481 residue in the active site of BTK, this compound effectively blocks its activity. patsnap.comnih.gov This targeted inhibition disrupts the downstream signaling cascades that are crucial for the survival and proliferation of malignant B-cells. patsnap.compatsnap.com

In vitro studies have demonstrated that this compound's inhibition of BTK leads to the suppression of several key downstream signaling pathways, including the ERK, AKT, and NF-κB pathways. mdpi.com The Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways are two major signaling cascades that are often hyperactivated in cancer, promoting cell proliferation, survival, and metastasis. nih.govoncotarget.com These pathways exhibit significant crosstalk and can be activated by various upstream signals, including growth factor receptors. nih.govmdpi.com

This compound's action on the NF-κB pathway is particularly noteworthy. By inhibiting BTK, this compound prevents the activation of NF-κB, a transcription factor that plays a central role in inflammation, immune responses, and cell survival. mdpi.comaacrjournals.org This inhibition is a key factor in the drug's ability to induce apoptosis in malignant B-cells. aacrjournals.org

The PI3K/Akt/mTOR pathway is another critical signaling axis that is frequently dysregulated in cancer. mdpi.comlongdom.org This pathway is central to cell growth, proliferation, and survival. nih.govlongdom.org While this compound's primary target is BTK, the downstream consequences of BTK inhibition include the modulation of PI3K/Akt signaling. mdpi.com Crosstalk between the BCR pathway and the PI3K/Akt/mTOR pathway means that by inhibiting BTK, this compound can indirectly influence the activity of this crucial survival pathway. mdpi.com

Table 1: this compound's Impact on Key Signaling Pathways

| Pathway | Key Components | Role in Malignancy | Effect of this compound |

| MEK/MAPK (ERK) | Ras, Raf, MEK, ERK | Proliferation, Differentiation, Survival | Inhibition of activation mdpi.com |

| NF-κB | IKK, IκB, p65 | Inflammation, Cell Survival, Anti-apoptosis | Inhibition of activation mdpi.comaacrjournals.org |

| PI3K/AKT/mTOR | PI3K, AKT, mTOR | Cell Growth, Proliferation, Survival | Indirect inhibition through BTK blockade mdpi.com |

Cellular and Immunomodulatory Effects

The impact of this compound extends beyond intracellular signaling pathways, influencing cellular processes and modulating the immune system in various ways.

Impact on Malignant B-Cell Proliferation and Apoptosis Induction

This compound's inhibition of the BCR signaling pathway directly translates to the suppression of malignant B-cell proliferation and the induction of apoptosis (programmed cell death). patsnap.compatsnap.com In cancers like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), where the BCR pathway is often hyperactive, this compound's ability to disrupt this signaling is a cornerstone of its therapeutic effect. patsnap.com

Studies have shown that this compound induces apoptosis in CLL B-cells, an effect that is associated with the cleavage of PARP and caspase-3, key markers of apoptosis. nih.govaacrjournals.org The drug also down-modulates the anti-apoptotic protein Mcl-1, further contributing to cell death. nih.gov While this compound on its own induces a modest level of apoptosis, it sensitizes CLL cells to undergo programmed cell death. nih.govaacrjournals.org

Differential Effects on Immune Cell Subsets

This compound exhibits a range of immunomodulatory effects on various immune cell subsets beyond B-lymphocytes. nih.govnih.gov These effects are a result of both on-target BTK inhibition and minimal off-target activity. nih.gov

T-cells: this compound can suppress T-cell proliferation and activation. nih.gov It has been shown to reduce the expansion of T-cells following stimulation. nih.gov

NK cells: A key distinction from the first-generation BTK inhibitor ibrutinib is that this compound does not significantly impair the antibody-dependent cellular cytotoxicity (ADCC) of Natural Killer (NK) cells. nih.gov This property makes it a more suitable candidate for combination therapies with anti-CD20 antibodies. nih.gov

Mast Cells and Basophils: this compound has been shown to prevent IgE-mediated activation of primary human mast cells and basophils, suggesting a potential role in mitigating allergic responses. jci.org It effectively blocks degranulation and cytokine release from these cells. jci.org

Monocytes and Macrophages: this compound can inhibit the activation of monocytes and macrophages, leading to a reduction in the production of inflammatory cytokines and chemokines. frontiersin.orgfrontiersin.org

Table 2: this compound's Effects on Immune Cell Subsets

| Immune Cell Subset | Key Function | Effect of this compound | Reference |

| T-cells | Adaptive Immunity | Suppresses proliferation and activation | nih.gov |

| NK cells | Innate Immunity, ADCC | Preserves ADCC function | nih.gov |

| Mast Cells | Allergic Response | Inhibits IgE-mediated activation and degranulation | jci.org |

| Basophils | Allergic Response | Inhibits IgE-mediated activation | jci.org |

| Monocytes/Macrophages | Innate Immunity, Phagocytosis | Reduces inflammatory cytokine production | frontiersin.orgfrontiersin.org |

Influence on the Tumor Microenvironment

This compound's therapeutic efficacy is also attributed to its ability to modulate the tumor microenvironment (TME). The TME plays a crucial role in supporting tumor growth and survival. aacrjournals.org

This compound disrupts the supportive interactions between cancer cells and the surrounding microenvironment. aacrjournals.org It inhibits the secretion of chemokines such as CCL3 and CCL4 by CLL cells, which are important for attracting and retaining malignant cells within the protective niches of the lymph nodes and bone marrow. nih.gov By reducing these chemokines, this compound can lead to the egress of CLL cells from these protective environments into the peripheral blood, a phenomenon known as lymphocytosis. nih.gov

Furthermore, this compound can impact myeloid-derived suppressor cells (MDSCs), an immunosuppressive cell type often found in the TME. mdpi.com Studies have shown that this compound treatment can lead to a reduction in MDSCs in the peripheral blood. bmj.com By targeting these and other components of the TME, this compound helps to create a less hospitable environment for tumor cells. mdpi.comaacrjournals.org

Preclinical Research and Translational Studies

In Vitro Studies with Acalabrutinib

Preclinical in vitro studies have elucidated this compound's potent and selective inhibition of BTK and its downstream signaling pathways. These studies have been crucial in understanding its mechanism of action at the cellular level.

In preclinical in vitro settings, this compound has been shown to exert a dose-dependent inhibition of the B-cell receptor (BCR) signaling pathway in primary chronic lymphocytic leukemia (CLL) cells nih.govresearchgate.net. Biochemical assays have confirmed this compound's potent inhibition of purified BTK, with reported IC50 values as low as 3 nM and EC50 values of 8 nM in a human whole-blood CD69 B cell activation assay nih.gov. These findings underscore its direct impact on the aberrant BCR signaling characteristic of CLL.

This compound effectively inhibits the activation of key B-cell surface markers, CD86 and CD69, which are indicative of BCR pathway activation. In studies utilizing the TCL1 adoptive transfer model, this compound treatment led to a reduction in the surface expression of these activation markers nih.govnih.gov. Specifically, in one study, after one week of treatment, this compound demonstrated a 6-fold reduction in BTK autophosphorylation and decreased surface expression of CD69 by 47% and CD86 by 57% researchgate.net. These in vitro and ex vivo findings highlight this compound's ability to block BTK-mediated cellular activation.

| Marker | Change in Expression (vs. Vehicle) | P-value | Reference |

| CD69 | Decreased by 47% | N/A | researchgate.net |

| CD86 | Decreased by 57% | N/A | researchgate.net |

In Vivo Animal Model Research

This compound's efficacy has been further validated in various in vivo animal models, demonstrating its anti-tumor activity and target engagement in a complex biological system.

| Outcome | Number of Dogs | Percentage | Median PFS (days) | Reference |

| Partial Remission (PR) | 5 | 25% | N/A | ohiolink.edunih.govplos.orgresearchgate.net |

| Clinical Benefit | 6 | 30% | N/A | ohiolink.edunih.govplos.orgresearchgate.net |

TMD8 Tumor Cell Xenograft Model: In a xenograft model of diffuse large B-cell lymphoma (DLBCL) using the TMD8 cell line, which represents an activated B-cell (ABC) subtype, combination therapy of this compound and capivasertib (B1684468) demonstrated broader and greater activity compared to either agent alone google.com. While specific monotherapy efficacy data for this compound in this particular model were not detailed, the finding supports its potential role in aggressive B-cell lymphomas.

This compound has demonstrated significant anti-leukemic activity in xenograft models of human CLL using non-obese diabetic severe combined immunodeficient (NOD-SCID) gamma (NSG) mice nih.govnih.govd-nb.inforesearchgate.netnih.gov. In these models, this compound treatment led to a dose-dependent reduction in tumor burden and inhibited CLL cell proliferation. Specifically, this compound treatment in the NSG mouse model with human CLL xenografts significantly reduced the proliferation of CLL cells in the spleen, as measured by Ki67 expression (P = 0.002) d-nb.info. Furthermore, this compound treatment significantly decreased the phosphorylation of downstream signaling molecules PLCγ2 and ERK (P = 0.02), reduced tumor cell proliferation (P = 0.02), and lowered tumor burden (P = 0.04) nih.gov.

| Measurement | Effect of this compound | P-value | Reference |

| CLL Cell Proliferation | Significantly inhibited | 0.002 | d-nb.info |

| Tumor Burden | Decreased (dose-dependent) | N/A | d-nb.info |

| PLCγ2 Phosphorylation | Decreased | 0.02 | nih.gov |

| ERK Phosphorylation | Decreased | 0.02 | nih.gov |

| Tumor Cell Proliferation | Reduced | 0.02 | nih.gov |

| Tumor Burden | Reduced | 0.04 | nih.gov |

Comparative studies in animal models have investigated the effects of this compound on platelet activity and thrombosis, particularly in contrast to ibrutinib (B1684441). In an in vivo VWFHA1 mouse thrombosis model, platelets treated with this compound showed thrombus sizes comparable to healthy controls, whereas thrombus formation was significantly inhibited in platelets treated with ibrutinib nih.govd-nb.info. Further investigations using humanized mouse models and proof-of-concept studies with patient platelets have corroborated these findings, indicating that this compound has virtually no inhibition of platelet activity and does not impair thrombus formation, suggesting a more favorable profile regarding bleeding risk compared to ibrutinib ashpublications.orgwikipedia.orgnih.gov. This lack of impact on platelet function is attributed to this compound's higher selectivity for BTK over other kinases, such as Src family kinases, which are involved in platelet activation ashpublications.orgwikipedia.orgnih.govhaematologica.org.

Compound List:

this compound

Ibrutinib

Capivasertib

EGFR (Epidermal Growth Factor Receptor)

ERK (Extracellular signal-regulated kinase)

Tec (Tyrosine kinase expressed in T cells)

ITK (Interleukin-2-inducible T-cell kinase)

TXK (Tyrosine kinase X)

BMX (Bone marrow kinase X)

Src (Proto-oncogene tyrosine-protein kinase)

PLCγ2 (Phospholipase C gamma 2)

S6 (Ribosomal protein S6)

NFκB (Nuclear factor kappa-light-chain-enhancer of activated B cells)

VWF (von Willebrand factor)

GPVI (Glycoprotein VI)

CLEC-2 (C-type lectin domain family 2)

Syk (Spleen tyrosine kinase)

EGFR (Epidermal Growth Factor Receptor)

JAK3 (Janus kinase 3)

BLK (B-cell lymphoma kinase)

FGR (Fes/FPS related kinase)

FYN (Fyn-related kinase)

HCK (Hematopoietic cell kinase)

LCK (Lymphocyte-specific protein tyrosine kinase)

LYN (Lyn proto-oncogene, Src family tyrosine kinase)

YES1 (Proto-oncogene c-Yes)

ERBB2 (Erb-b2 receptor tyrosine kinase 2)

ERBB4 (Erb-b4 receptor tyrosine kinase 4)

TCL1 (T-cell leukemia/lymphoma 1)

PTEN (Phosphatase and tensin homolog)

MCL (Mantle Cell Lymphoma)

DLBCL (Diffuse Large B-cell Lymphoma)

CLL (Chronic Lymphocytic Leukemia)

NHL (Non-Hodgkin Lymphoma)

LPL (Lymphoplasmacytic Lymphoma)

Waldenström's macroglobulinemia

CD20

CD5

CD19

CD45

CD86

CD69

EGFR (Epidermal growth factor receptor)

TEC (Tyrosine kinase expressed in T cells)

ITK (Interleukin-2-inducible T-cell kinase)

BTK (Bruton's tyrosine kinase)

Investigation of Immunologic Changes in Preclinical Models

Preclinical research has explored the broader immunomodulatory effects of this compound beyond its direct impact on B cells. Studies have highlighted differences in its effects compared to earlier BTK inhibitors like ibrutinib. For instance, in chronic lymphocytic leukemia (CLL) patients, this compound treatment did not alter circulating monocyte counts, whereas ibrutinib did increase them frontiersin.org. Furthermore, in a preclinical model of CLL, monocytic myeloid-derived suppressor cells (MDSCs) were observed to increase with ibrutinib but not with this compound, suggesting distinct modulatory effects possibly related to this compound's selectivity for BTK over other kinases such as ITK onclive.com.

CLL patients often exhibit innate immune dysfunction, characterized by excessive granulocyte activation and monocyte exhaustion. Preclinical data suggest that treatment with BTK and BCL-2 inhibitors, including this compound, can help restore immune function ashpublications.org. Early findings from the PreVent-ACaLL trial, which investigates preemptive this compound in combination with venetoclax (B612062) in high-risk CLL patients, indicate potential for immune restoration and a reduced risk of infections ashpublications.org. Importantly, unlike ibrutinib, this compound does not appear to affect antibody-dependent cellular cytotoxicity (ADCC) in natural killer (NK) cells, which may enhance its utility in combination therapies with anti-CD20 antibodies frontiersin.org.

Early Phase Clinical Investigations and Translational Findings

Early phase clinical trials (Phase 1 and 2) have been crucial in establishing the clinical profile of this compound. These studies have translated preclinical observations into tangible clinical benefits, demonstrating potent on-target effects and providing critical pharmacodynamic data. A key translational finding has been this compound's high selectivity for BTK, with minimal off-target activity against other kinases, which is hypothesized to contribute to a more favorable tolerability profile compared to less selective BTK inhibitors nih.gov. These investigations have focused on understanding how this compound engages its target, BTK, and how this engagement leads to the inhibition of downstream BCR signaling pathways essential for the survival and proliferation of malignant B cells researchgate.netnih.govnih.govashpublications.orgaacrjournals.org.

Phase 1/2 Study Outcomes in Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL)

Mantle Cell Lymphoma (MCL): this compound has also demonstrated substantial efficacy in early phase trials for Mantle Cell Lymphoma (MCL). A Phase 1/2 study in Chinese patients with R/R MCL reported a blinded independent central review (BICR)-assessed ORR of 82.4% tandfonline.com. In a separate Phase 1/2 trial combining this compound with venetoclax and obinutuzumab, R/R MCL patients achieved an ORR of 83%, while treatment-naïve patients showed an ORR of 86% ashpublications.orgonclive.com. Earlier Phase 1/2 data in first-line MCL patients reported an ORR of 90% targetedonc.com.

Table 1: Selected Phase 1/2 Study Outcomes in CLL and MCL

| Patient Population | Study/Setting | ORR (%) | Median PFS/DOR (Months) | Citation(s) |

| CLL | ||||

| Treatment-Naïve | ACE-CL-001 (Phase 1/2) | 97 | PFS not reached | ashpublications.orgnih.gov |

| Relapsed/Refractory (R/R) | ACE-CL-001 (Phase 1/2) | 90 | DOR: 60.1 | ashpublications.org |

| R/R, Ibrutinib-Intolerant | Phase 2 | 73 | PFS not reached | haematologica.org |

| R/R or High-Risk TN | Randomized Phase 2 (NCT02337829) - BID dosing | 95.8 | PFS: 91.5% at 24 months | nih.govnih.gov |

| MCL | ||||

| Relapsed/Refractory (R/R) | Phase 1/2 (Chinese cohort) | 82.4 | N/A | tandfonline.com |

| R/R | Phase 1/2 (this compound + Venetoclax/Obinutuzumab) | 83 | N/A | ashpublications.orgonclive.com |

| Treatment-Naïve | Phase 1/2 (this compound + Venetoclax/Obinutuzumab) | 86 | N/A | ashpublications.orgonclive.com |

| First-line | Phase 1/2 | 90 | N/A | targetedonc.com |

Insights into BTK Occupancy in Clinical Settings

A critical pharmacodynamic marker in the clinical evaluation of this compound is Bruton's Tyrosine Kinase (BTK) occupancy, which quantifies target engagement. This compound functions as a covalent inhibitor, forming an irreversible bond with Cys481 in the BTK's ATP-binding pocket, thereby inhibiting its enzymatic activity nih.govaacrjournals.orgontosight.aipatsnap.comresearchgate.net. Studies have established a direct correlation between BTK occupancy levels and the degree of inhibition of downstream BCR signaling pathways nih.govashpublications.orgnih.gov.

Early phase clinical trials have provided detailed insights into BTK occupancy with different dosing regimens. A randomized Phase 2 study comparing this compound 100 mg twice daily (BID) against 200 mg once daily (QD) revealed significant differences in BTK occupancy. At trough levels, median BTK occupancy was substantially higher with the BID regimen (ranging from 95.3% to 97%) compared to the QD regimen (ranging from 87.6% to 92%) researchgate.netnih.govnih.govashpublications.orgaacrjournals.orgnih.govnih.govdovepress.com. While both regimens achieved high occupancy (>96%) four hours post-dose, the BID schedule resulted in more sustained inhibition. By 48 hours post-dose, median free BTK levels increased to 25.6% with the QD regimen, indicating a faster recovery of BTK activity compared to the BID regimen, which benefits from higher trough occupancy and the drug's covalent binding mechanism that necessitates de novo BTK synthesis for reactivation researchgate.netnih.govnih.govaacrjournals.org. The rate of BTK synthesis exhibits considerable inter-patient variability, influencing the kinetics of free BTK repletion researchgate.netnih.govnih.govaacrjournals.org.

These findings underscore that the 100 mg BID dosing schedule of this compound achieves deeper and more sustained inhibition of BCR signaling than the 200 mg QD schedule, which is considered a key factor contributing to its clinical efficacy ashpublications.orgnih.gov.

Table 2: BTK Occupancy with this compound in Clinical Settings

| Dosing Regimen | Median BTK Occupancy (Trough) | BTK Occupancy (4h Post-Dose) | Median Free BTK (48h Post-Dose) | Citation(s) |

| 100 mg BID | 95.3% - 97% | >96% | Lower (relative to QD) | researchgate.netnih.govnih.govashpublications.orgaacrjournals.orgnih.govnih.govdovepress.com |

| 200 mg QD | 87.6% - 92% | >96% | Higher (25.6% median) | researchgate.netnih.govnih.govashpublications.orgaacrjournals.orgnih.govnih.govdovepress.com |

*BID: Twice Daily; QD: Once Daily. Occupancy measured in patients with CLL.

Compound Names:

this compound

Ibrutinib

Venetoclax

Obinutuzumab

Spebrutinib

Umbralisib

Clinical Research in Hematologic Malignancies

Chronic Lymphocytic Leukemia (CLL) and Small Lymphocytic Lymphoma (SLL)

Acalabrutinib has been extensively studied in both treatment-naive and relapsed/refractory settings for CLL/SLL, demonstrating robust efficacy across different patient populations, including those with high-risk genomic features.

Monotherapy Research Outcomes

Treatment-Naive CLL/SLL Cohorts

The ELEVATE-TN trial, a phase 3 study, evaluated this compound alone or in combination with obinutuzumab versus obinutuzumab plus chlorambucil (B1668637) in treatment-naive patients. At a median follow-up of 74.5 months, the 72-month PFS rate was 62% for patients treated with this compound monotherapy targetedonc.combloodcancerstoday.com.

Relapsed/Refractory CLL/SLL Cohorts

For patients with relapsed or refractory (R/R) CLL/SLL, this compound monotherapy has also demonstrated significant efficacy. In the ACE-CL-001 study, an updated analysis of 134 R/R patients with a median follow-up of 41 months showed an ORR of 94% (including partial response with lymphocytosis). Median DOR and PFS were not reached, with an estimated 45-month PFS rate of 62% nih.govnih.gov. An earlier analysis of the same study with a median follow-up of 24.5 months reported an ORR of 87% (3% CR) and an 18-month PFS rate of 90% conference-correspondent.com.

The phase 3 ASCEND trial compared this compound monotherapy to investigator's choice of idelalisib (B1684644) plus rituximab (B1143277) or bendamustine (B91647) plus rituximab in R/R CLL/SLL. Patients receiving this compound achieved a significantly longer median PFS (not reached) compared to those on standard of care (16.8 months). The 36-month PFS rate was 63% with this compound versus 21% with the comparator regimens targetedonc.com.

High-Risk Genomic Features

This compound has shown consistent efficacy in patients with high-risk genomic features, such as del(17p), TP53 mutation, unmutated immunoglobulin heavy chain variable region genes (uIGHV), and complex karyotype. In the ACE-CL-001 treatment-naive cohort, patients with these high-risk features achieved a 100% ORR. For patients with del(17p)/TP53 mutation or complex karyotype, median PFS and event-free survival (EFS) were not reached, with 48-month PFS and EFS rates of 82% and 75%, respectively nih.gov.

In a phase 2 trial investigating the combination of this compound, venetoclax (B612062), and obinutuzumab (AVO) in treatment-naive CLL, 63% of patients had del(17p) or TP53 mutation, and 75% had uIGHV. At four years, the PFS was 77% in patients with del(17p) or TP53 mutation and 87% in patients with uIGHV cllsociety.org.

Long-term Follow-up and Durability of Responses

Long-term follow-up data confirm the durable efficacy of this compound. In the ACE-CL-001 trial for treatment-naive patients, after a median follow-up of 53 months, 86% of patients remained on therapy, with a median DOR and PFS not reached, and 48-month PFS rates of 96% nih.govoncpracticemanagement.comjons-online.com. For R/R patients in the same study, with a median follow-up of 41 months, 56% remained on treatment, and the 45-month PFS rate was 62% nih.govnih.gov.

The ELEVATE-TN trial's 6-year follow-up demonstrated sustained efficacy. The 72-month PFS rates were 78% for this compound plus obinutuzumab and 62% for this compound monotherapy. The estimated 72-month OS rates were 68% for this compound plus obinutuzumab and 72% for this compound monotherapy, with median OS not reached in either this compound arm targetedonc.combloodcancerstoday.comfocusononcology.com.

This compound has also been investigated in combination with other agents to enhance therapeutic outcomes. The ELEVATE-TN trial showed that the combination of this compound with obinutuzumab resulted in a significantly longer PFS compared to this compound monotherapy in treatment-naive patients targetedonc.combloodcancerstoday.comfocusononcology.com.

Combination Therapy Research Outcomes

Other Investigational Combinations

This compound with Danvatirsen: A phase I study combining this compound with danvatirsen (an anti-STAT3 oligonucleotide) in patients with relapsed/refractory DLBCL reported an ORR of 24% aacrjournals.orgnih.gov. While the combination was found to be safe and tolerable, the efficacy was limited in this patient population nih.govresearchgate.net.

This compound with Durvalumab: A phase I trial investigated the combination of this compound and durvalumab in patients with primary central nervous system lymphoma (PCNSL). The primary objective was to determine the safety and tolerability of this combination, with secondary objectives focusing on preliminary efficacy and pharmacokinetics in cerebrospinal fluid ashpublications.orgcancer.gov.

Time-Limited Treatment Regimens

Research is exploring time-limited treatment regimens with this compound to potentially achieve durable remissions without continuous therapy. Preliminary results from a trial combining this compound, venetoclax, and obinutuzumab (AVO) in treatment-naive CLL suggested encouraging rates of complete remission (CR) and undetectable minimal residual disease (MRD), even in patients with TP53 mutations ashpublications.org. Another study evaluated a 24-cycle regimen of this compound with obinutuzumab in treatment-naïve CLL, showing that it induced remissions and significantly reduced bone marrow disease after treatment completion docwirenews.com.

Comparative Effectiveness Research with Other BTK Inhibitors

This compound has been compared with other BTK inhibitors, notably ibrutinib (B1684441) and zanubrutinib (B611923), to ascertain relative efficacy and safety.

This compound vs. Ibrutinib: A matching-adjusted indirect comparison (MAIC) in relapsed/refractory MCL suggested comparable efficacy between this compound and ibrutinib in terms of PFS and OS after matching for key prognostic variables. However, this compound demonstrated a better safety profile with lower rates of severe adverse events onclive.com. Real-world studies comparing this compound and ibrutinib in CLL have also indicated lower rates of treatment discontinuation and a longer time to discontinuation with this compound nih.govnih.gov. The ELEVATE-RR trial, comparing this compound and ibrutinib in previously treated CLL, showed similar PFS but fewer adverse events with this compound ashpublications.org.

This compound vs. Zanubrutinib: A matching-adjusted indirect comparison (MAIC) of zanubrutinib versus this compound in relapsed or refractory CLL suggested potential advantages for zanubrutinib in PFS and CR rates, with potentially improved OS bloodcancerstoday.comascopost.combeigene.com. A network meta-analysis (NMA) focusing on high-risk relapsed/refractory CLL indicated that zanubrutinib was the most efficacious BTK inhibitor, demonstrating a reduced risk of progression or death compared to ibrutinib and this compound ashpublications.org.

Mantle Cell Lymphoma (MCL) Research

This compound has shown significant efficacy as a monotherapy in patients with Mantle Cell Lymphoma (MCL).

This compound Monotherapy Efficacy

In a phase II ACE-LY-004 study, this compound monotherapy in patients with relapsed or refractory MCL demonstrated an ORR of 81% and a CR rate of 40% at a median follow-up of 15.2 months lymphomahub.com. Updated results after a median follow-up of 38.1 months showed that the ORR remained at 81%, with CR rates increasing to 48%. The median PFS was 22.0 months, and the 36-month OS rate was 60.5% memoinoncology.com. These findings support the efficacy of this compound as a monotherapy for patients with relapsed or refractory MCL memoinoncology.comnih.gov.

Combination Regimens in MCL (e.g., R-miniCHOP)

A Phase Ib study (ACE-LY-106) evaluating this compound, bendamustine, and rituximab (ABR) in treatment-naïve (TN) and relapsed/refractory (R/R) MCL patients reported high response rates. In the TN cohort, the ORR was 94.4%, with a CR rate of 77.8%. haematologica.org Another Phase 2 study (NCT04783415) investigating a combination regimen of this compound, umbralisib, and ublituximab-xxiy (AU2) in de novo MCL showed a 100% ORR, with all responses being complete responses, in evaluable patients. At a median follow-up of 29 months, the 2-year PFS rate was 63% and the 2-year OS rate was 88%. onclive.com

Table 1: Efficacy of this compound Combination Regimens in Mantle Cell Lymphoma

| Regimen/Trial | Patient Population | Median PFS (Months) | ORR (%) | CR Rate (%) | Reference(s) |

| This compound + BR (ECHO Trial) | Previously Untreated MCL | 66.4 | 91.0 | 66.6 | astrazeneca.comastrazeneca-us.comtargetedonc.comascopubs.orgonclive.com |

| BR + Placebo (ECHO Trial) | Previously Untreated MCL | 49.6 | 88.0 | 53.5 | targetedonc.comascopubs.orgonclive.com |

| This compound + BR (Phase Ib, TN cohort) | Treatment-Naïve MCL | Not specified | 94.4 | 77.8 | haematologica.org |

| AU2 (this compound + Umbralisib + Ublituximab-xxiy) | De Novo MCL (Evaluable n=12) | 2-yr: 63% | 100 | 100 | onclive.com |

Subgroup Analysis in MCL (e.g., Activated B-cell like (ABC) DLBCL, MCD/C5, N1, BN2/C1 subgroups)

While specific subgroup classifications like MCD/C5, N1, or BN2/C1 were not detailed in the provided search results in relation to this compound, data on high-risk features and subtypes in MCL and Diffuse Large B-cell Lymphoma (DLBCL) have emerged. In the ECHO trial, this compound plus BR demonstrated benefit across all patient subgroups, including those with high-risk features. onclive.com In a Phase 2 study of the AU2 regimen in de novo MCL, patients with TP53 mutations (n=6) showed poorer outcomes, with 2-year PFS rates of 21% and 2-year OS rates of 67%. onclive.com

Table 2: Subgroup Efficacy Data for this compound

| Disease/Subtype | Treatment Regimen | Metric | Result | Reference(s) |

| MCL (TP53 mutated) | AU2 (this compound + Umbralisib + Ublituximab-xxiy) | 2-yr PFS | 21% | onclive.com |

| MCL (TP53 mutated) | AU2 (this compound + Umbralisib + Ublituximab-xxiy) | 2-yr OS | 67% | onclive.com |

| DLBCL (ABC subtype, R/R) | This compound monotherapy | ORR | 33% | targetedonc.comnih.govresearchgate.net |

| DLBCL (ABC subtype, R/R) | This compound monotherapy | Median PFS | 1.9 months | targetedonc.com |

Exploratory Clinical Research Beyond B-Cell Malignancies

Investigation in Solid Tumors

The therapeutic potential of this compound in solid tumors has been explored, though evidence suggests limited efficacy in refractory or recurrent solid tumors. nih.govresearchgate.netfrontiersin.orgnih.gov In a study involving patients with recurrent glioblastoma, this compound monotherapy demonstrated an ORR of 6.7% at a dose of 200 mg and 11% at 400 mg. nih.gov In a separate instance, a patient with metastatic melanoma treated with a combination regimen including this compound achieved a complete response that was maintained for nearly two years. bioinvent.com

Table 3: this compound Efficacy in Solid Tumors

| Tumor Type | Treatment Regimen | Metric | Result | Reference(s) |

| Glioblastoma | This compound (200 mg) | ORR | 6.7% | nih.gov |

| Glioblastoma | This compound (400 mg) | ORR | 11% | nih.gov |

| Melanoma (metastatic) | Combination (incl. This compound) | CR | Maintained ~2 yrs | bioinvent.com |

Research in Allergic Diseases (e.g., Chronic Spontaneous Urticaria)

This compound has shown promise in the context of allergic diseases, particularly in preventing IgE-mediated reactions. In a study involving adults with peanut allergy, this compound demonstrated a significant increase in tolerance to peanut protein. Patients received four doses of this compound over two days. At baseline, the median tolerated dose of peanut protein was 29 mg. Following treatment, seven out of ten participants tolerated the maximum tested dose of 4,044 mg of peanut protein without an allergic reaction, while the remaining three showed a substantial increase in their tolerance threshold. allergicliving.comnorthwestern.edunih.gov

In a case report concerning omalizumab-resistant chronic spontaneous urticaria (CSU), this compound rapidly reduced disease activity. The patient's Urticaria Activity Score (UAS7), which was 42/42 at baseline, decreased to 0 after treatment with this compound. nih.gov While this compound shows potential, other BTK inhibitors like remibrutinib (B610443) are also under investigation for CSU, with promising results reported. nih.govnih.govnih.govresearchgate.netappliedclinicaltrialsonline.com

Table 4: this compound Efficacy in Allergic Diseases

| Disease Area | Intervention | Metric | Result | Reference(s) |

| Peanut Allergy | This compound (4 doses over 2 days) | Baseline Median Tolerated Dose (mg) | 29 | allergicliving.comnorthwestern.edunih.gov |

| Peanut Allergy | This compound (4 doses over 2 days) | Post-treatment Tolerated Dose (mg) | >= 4,044 mg (7/10 patients); 32-217-fold increase in others | allergicliving.comnorthwestern.edunih.gov |

| Chronic Urticaria (CSU) | This compound (Case Report) | UAS7 Score (Baseline) | 42/42 | nih.gov |

| Chronic Urticaria (CSU) | This compound (Case Report) | UAS7 Score (Post-treatment) | 0 | nih.gov |

Study in Severe COVID-19 with Acute Respiratory Distress Syndrome (ARDS)

This compound has been investigated for its potential to mitigate the hyperinflammatory response, or "cytokine storm," associated with severe COVID-19 and ARDS. clinicaloptions.combiospace.comnews-medical.nethealthcare-in-europe.comastrazeneca.comresearchgate.net An initial exploratory study involving 19 hospitalized patients with severe COVID-19 suggested that this compound improved oxygenation and reduced inflammatory markers. In this cohort, 8 out of 11 patients receiving supplemental oxygen were discharged on room air, and 4 out of 8 patients on mechanical ventilation were successfully extubated. biospace.comnews-medical.nethealthcare-in-europe.comresearchgate.net

However, subsequent Phase 2 clinical trials (CALAVI program, NCT04346199 and NCT04380688) designed to evaluate this compound in combination with best supportive care (BSC) versus BSC alone in hospitalized COVID-19 patients did not meet their primary efficacy endpoints. These studies indicated no significant clinical benefit of adding this compound to BSC in this patient population. frontiersin.orgnih.gov

Table 5: this compound in Severe COVID-19/ARDS

| Study Type/Phase | Intervention | Population | Primary Endpoint (Alive & Free of Resp. Failure) | Result (this compound + BSC vs. BSC) | Reference(s) |

| Preliminary Study (Exploratory) | This compound (off-label) | 19 hospitalized patients with severe COVID-19 | Not applicable (observational) | Improved oxygenation, reduced inflammation | biospace.comnews-medical.nethealthcare-in-europe.comresearchgate.net |

| Phase 2 CALAVI Trials (RoW study) | This compound + BSC vs. BSC | 177 hospitalized patients with COVID-19 | Day 14 | 83.1% vs. 90.9% | nih.gov |

| Phase 2 CALAVI Trials (US study) | This compound + BSC vs. BSC | 62 hospitalized patients with COVID-19 | Day 28 | 80.6% vs. 83.9% | nih.gov |

Compound List:

this compound

Bendamustine

Rituximab

Umbralisib

Ublituximab-xxiy

Ibrutinib

Remibrutinib

Fenebrutinib

Obinutuzumab

Venetoclax

Mechanisms of Acalabrutinib Resistance in Clinical Research

Acquired Mutations in BTK

Acquired mutations within the BTK gene are recognized as the predominant mechanism of resistance to covalent BTK inhibitors (cBTKis) like acalabrutinib. These mutations often occur at or near the drug's binding site, impairing its efficacy.

BTK C481S and Other Cysteine 481 Mutations

The most frequently observed resistance mechanism involves mutations at the cysteine residue 481 (C481) in the BTK protein. The acquisition of a C481S mutation is particularly common, preventing the irreversible covalent binding of this compound and other cBTKis to BTK. This alteration effectively renders the drug reversible, allowing BTK to regain its signaling activity mdpi.comashpublications.orgmdpi.comhematologyandoncology.netnih.govelifesciences.org. Other mutations at this critical residue, such as C481R and C481Y, have also been identified in patients progressing on this compound mdpi.comoncpracticemanagement.comresearchgate.netresearchgate.net. These mutations typically arise after a median of approximately 32 months of this compound therapy and often precede clinical relapse by about 12 months mdpi.comoncpracticemanagement.comresearchgate.nettheoncologypharmacist.com.

Table 1: Common BTK Mutations Associated with this compound Resistance

Cross-Resistance Patterns with Other BTK Inhibitors

Mutations conferring resistance to this compound, particularly those at the C481 residue, often lead to cross-resistance with other covalent BTK inhibitors, such as ibrutinib (B1684441) and zanubrutinib (B611923) ashpublications.orgelifesciences.orgashpublications.orgresearchgate.net. However, variations in mutation profiles and their impact on different BTK inhibitors are being elucidated. For instance, the BTK L528W mutation, a "kinase-dead" mutation, has been more prominently observed in patients progressing on zanubrutinib compared to those treated with ibrutinib or this compound mdpi.comashpublications.orgresearchgate.net. Conversely, the T474I mutation, a "gatekeeper" mutation, has been observed in patients treated with this compound and ibrutinib, often co-occurring with C481 mutations ashpublications.orgoncpracticemanagement.comresearchgate.netpostersessiononline.euashpublications.org. These non-C481 mutations may also confer resistance to non-covalent BTK inhibitors researchgate.netnih.gov.

Mutations in PLCG2

Mutations in PLCG2 (Phospholipase C gamma 2), a gene encoding a key downstream effector in the B-cell receptor (BCR) signaling pathway, represent another significant mechanism of resistance to BTK inhibitors ashpublications.orgmdpi.comhematologyandoncology.netnih.govaacrjournals.orgnih.gov. These mutations can lead to constitutive activation of the BCR signaling cascade, bypassing the need for functional BTK. PLCG2 mutations are frequently detected in patients who develop resistance to this compound, sometimes co-occurring with BTK mutations mdpi.comoncpracticemanagement.comresearchgate.netpostersessiononline.euashpublications.org. Specific PLCG2 mutations identified in this context include R665W, L845F, and S707Y researchgate.nethaematologica.org.

Table 2: PLCG2 Mutations Associated with this compound Resistance

| Mutation | Frequency/Occurrence | Citation(s) |

| General PLCG2 | 6% ashpublications.org, 14% researchgate.netpostersessiononline.eu, 20% mdpi.compostersessiononline.eu, 7% aacrjournals.org, 8% aacrjournals.org, 13% aacrjournals.org, 29% ashpublications.org | mdpi.comresearchgate.netpostersessiononline.euashpublications.orgaacrjournals.org |

| PLCG2 R665W | Reported in some patients | researchgate.nethaematologica.org |

| PLCG2 L845F | Reported in some patients | researchgate.nethaematologica.org |

| PLCG2 S707Y | Reported in some patients | researchgate.nethaematologica.org |

Novel Resistance Mechanisms and Biomarker Discovery

Beyond direct mutations in BTK and PLCG2, other mechanisms, including clonal evolution and epigenetic modifications, are emerging as critical contributors to this compound resistance.

Clonal Evolution During this compound Therapy

Resistance to this compound can arise through a process of clonal evolution, where pre-existing subclones with resistance-conferring mutations expand under the selective pressure of the drug aacrjournals.orgcllsociety.orgfrontiersin.orgnih.govnih.gov. Longitudinal monitoring of circulating tumor DNA (ctDNA) has proven valuable in tracking the emergence and expansion of these resistant clones during therapy aacrjournals.orgcllsociety.orgnih.govnih.govtargetedonc.com. This dynamic process can involve the acquisition of multiple genetic alterations over time, contributing to a more complex resistance phenotype.

Epigenetic Modifications (e.g., DNA Methylation of IL15, CDKN1C, AXL)

Emerging research highlights the role of epigenetic alterations, particularly DNA methylation, in mediating resistance to BTK inhibitors mdpi.comnih.govresearchgate.netashpublications.orgaacrjournals.org. Studies have identified specific patterns of DNA methylation associated with resistance. For instance, reduced methylation of the IL15 gene has been linked to this compound resistance in chronic lymphocytic leukemia (CLL) ashpublications.org. Conversely, increased methylation of CDKN1C and AXL was observed in non-progressed samples, suggesting a protective role against resistance ashpublications.org. Furthermore, epigenetic shifts driven by transcription factors like TCF4 can lead to alterations in BCR signaling, where proteins such as RAC2 may substitute for BTK in activating PLCG2, thereby sustaining downstream NF-κB activity independently of BTK inhibition nih.govresearchgate.netaacrjournals.org.

Table 3: Epigenetic Modifications Linked to BTK Inhibitor Resistance

| Modification Type | Gene/Pathway | Mechanism/Finding | Citation(s) |

| DNA Methylation | IL15 | Reduced methylation correlates with this compound resistance. | ashpublications.org |

| DNA Methylation | CDKN1C | Increased methylation observed in non-progressed samples. | ashpublications.org |

| DNA Methylation | AXL | Increased methylation observed in non-progressed samples. | ashpublications.org |

| Epigenetic Shift | TCF4/RAC2/PLCG2 | TCF4 drives epigenetic shift; RAC2 substitutes for BTK in PLCG2 activation, sustaining NF-κB activity. | nih.govresearchgate.netaacrjournals.org |

Compound List:

this compound

BTK (Bruton Tyrosine Kinase)

PLCG2 (Phospholipase C gamma 2)

Ibrutinib

Zanubrutinib

Pirtobrutinib

IL15 (Interleukin-15)

CDKN1C (Cyclin-dependent kinase inhibitor 1C)

AXL (AXL receptor tyrosine kinase)

TCF4 (Transcription Factor 4)

RAC2 (Ras-related C3 botulinum toxin substrate 2)

Pharmacokinetic and Pharmacodynamic Pk/pd Research and Modeling

Absorption and Metabolism Characteristics

Acalabrutinib is administered orally and exhibits predictable pharmacokinetic behavior. Following oral administration, it is rapidly absorbed, with peak plasma concentrations (Tmax) typically reached within 0.5 to 0.9 hours for the parent drug and 0.75 to 1.6 hours for its major active metabolite, ACP-5862 fda.govcancercareontario.cabccancer.bc.catga.gov.au. The absolute bioavailability of this compound has been determined to be approximately 25% fda.govbccancer.bc.catga.gov.au.

The effect of food on this compound absorption is minimal; while a high-fat, high-calorie meal did not significantly alter the area under the plasma concentration-time curve (AUC), it did lead to a decrease in maximum plasma concentration (Cmax) and a delay in Tmax bccancer.bc.catga.gov.au. However, other studies indicate that food is unlikely to have clinically important effects on absorption fda.govcancercareontario.ca. Administration with acidic beverages, such as orange or grapefruit juice, has been shown to decrease the AUC of this compound capsules cancercareontario.ca.

This compound undergoes extensive metabolism, primarily mediated by cytochrome P450 3A (CYP3A) enzymes patsnap.comoncologynewscentral.comfda.govcancercareontario.catga.gov.audrugbank.comeuropa.eueuropa.eu. Minor metabolic pathways include glutathione (B108866) conjugation and amide hydrolysis oncologynewscentral.comfda.govcancercareontario.catga.gov.aueuropa.eueuropa.eu. The principal active metabolite, ACP-5862, circulates at concentrations approximately 2 to 3 times higher than the parent drug and retains significant BTK inhibitory activity, although it is about 50% less potent than this compound oncologynewscentral.comfda.govtga.gov.audrugbank.comeuropa.eu.

The elimination of this compound and its metabolites occurs predominantly via the feces, with about 84% of the administered dose recovered in feces and less than 2% as unchanged drug fda.govbccancer.bc.catga.gov.audrugbank.com. A smaller proportion, approximately 12%, is excreted in the urine, with less than 2% as unchanged this compound fda.govbccancer.bc.catga.gov.audrugbank.com. This compound is highly bound to plasma proteins, with approximately 97.5% bound to plasma proteins, as is its active metabolite ACP-5862 (98.6%) fda.govcancercareontario.cabccancer.bc.catga.gov.au.

Table 1: Key Pharmacokinetic Properties of this compound

Physiologically-Based Pharmacokinetic (PBPK) Modeling and Drug-Drug Interaction (DDI) Predictions

Physiologically-based pharmacokinetic (PBPK) modeling has been instrumental in predicting the potential drug-drug interactions (DDIs) of this compound and its active metabolite, ACP-5862 x-mol.netresearchgate.netnih.gov. These models integrate in vitro metabolic and transport data with physiological parameters to simulate drug disposition and interaction scenarios.

This compound is primarily metabolized by CYP3A, making it susceptible to interactions with CYP3A modulators fda.govx-mol.netnih.govdruginteractionsolutions.org. In vitro studies revealed that this compound weakly inhibits CYP2C8, CYP2C9, and CYP3A4, while its metabolite ACP-5862 weakly inhibits CYP2C9 and CYP2C19 oncologynewscentral.comaacrjournals.orgnih.govdruginteractionsolutions.org. Conversely, this compound is an inducer of CYP1A2, CYP2B6, and CYP3A4 in vitro oncologynewscentral.comfda.govdruginteractionsolutions.org.

Clinical studies and PBPK simulations have predicted significant interactions with strong CYP3A inhibitors, such as itraconazole, which can increase this compound AUC by approximately 5-fold fda.govx-mol.netnih.govdruginteractionsolutions.org. Similarly, strong CYP3A inducers, like rifampin, can decrease this compound AUC by up to 77% fda.goveuropa.eunih.govdruginteractionsolutions.org. Moderate CYP3A inhibitors are predicted to increase this compound exposure by 2- to 3-fold, necessitating potential dose adjustments fda.goveuropa.eunih.govdruginteractionsolutions.org. PBPK modeling also indicated that this compound and its metabolite are unlikely to cause clinically significant DDIs with sensitive CYP2C8 or CYP3A substrates when considering the total active components x-mol.netnih.gov.

Furthermore, this compound is a substrate of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) in vitro fda.gov. It may inhibit intestinal BCRP, potentially increasing the exposure of co-administered BCRP substrates like methotrexate (B535133) tga.gov.aueuropa.eudruginteractionsolutions.org.

Table 2: Predicted and Observed Drug-Drug Interactions with this compound

| Co-administered Drug Class | Example Drug | Effect on this compound PK (AUC/Cmax) | Predicted/Observed Fold Change | Citation(s) |

| Strong CYP3A Inhibitor | Itraconazole | Increased AUC | ~5.0-5.2x | fda.govx-mol.netnih.govdruginteractionsolutions.org |

| Strong CYP3A Inhibitor | Ritonavir | Increased AUC | ~6.54x | covid19-druginteractions.org |

| Moderate CYP3A Inhibitor | Fluconazole | Increased AUC | ~2-3x (BID), ~1.4x (QD) | fda.goveuropa.eunih.govdruginteractionsolutions.org |

| Strong CYP3A Inducer | Rifampin | Decreased AUC | ~0.23x (reduced by 77%) | fda.goveuropa.eunih.govdruginteractionsolutions.org |

| Strong CYP3A Inducer | Carbamazepine | Decreased AUC | ~0.39x (reduced by 61%) | druginteractionsolutions.org |

| Moderate CYP3A Inducer | Efavirenz | Decreased AUC | ~0.39x (reduced by 61%) | druginteractionsolutions.org |

Target Occupancy Studies and Their Correlation with Clinical Outcomes

Target occupancy, specifically the binding of this compound to BTK, is a critical pharmacodynamic measure that correlates with clinical efficacy dovepress.comnih.govaacrjournals.orgresearchgate.netashpublications.org. This compound's irreversible covalent binding to Cys481 on BTK leads to sustained inhibition patsnap.com. Studies have demonstrated that different dosing regimens significantly impact BTK occupancy.

In clinical trials, this compound 100 mg twice daily (BID) achieved a median trough BTK occupancy of 97%, with peak occupancy reaching 99% nih.govashpublications.org. In comparison, 200 mg once daily (QD) dosing resulted in a median trough occupancy of 92% nih.govashpublications.org. Earlier studies with 100 mg QD dosing showed trough occupancy ranging from 87% to 95%, with peak occupancy of 99-100% portico.orgdovepress.comashpublications.org. These findings highlight that BID dosing maintains higher and more consistent BTK occupancy, particularly at trough levels, which is crucial given the de novo synthesis of BTK that occurs due to covalent binding aacrjournals.orgacs.orgnih.gov.

Table 3: BTK Occupancy with Different Dosing Regimens of this compound

| Dosing Regimen | Median Trough BTK Occupancy | Median Peak BTK Occupancy | Citation(s) |

| 100 mg BID | 97% | 99% | nih.govashpublications.org |

| 250 mg QD | 92% | 99% | nih.govashpublications.org |

| 200 mg QD | 87.6% | N/A | aacrjournals.org |

| 100 mg QD | 87-95% (before dose) | 99-100% (4h post-dose) | portico.orgdovepress.comashpublications.org |

Mechanistic PK/PD Modeling to Support Covalent Inhibitor Development

Mechanistic pharmacokinetic/pharmacodynamic (PK/PD) modeling is indispensable for understanding and developing covalent inhibitors like this compound acs.orgnih.gov. These models integrate drug-target binding kinetics with PK data to predict the temporal profile of target engagement and its downstream effects nih.goveventscribe.net. Covalent inhibitors differ from reversible ones in that their potency is often better described by parameters like the inactivation rate constant (k_inact) divided by the reversible binding constant (K_I), rather than IC50 values certara.com.

Techniques such as Surface Plasmon Resonance (SPR) are employed to accurately determine the binding kinetic parameters (k_on, k_off, k_inact) of covalent inhibitors, including this compound nih.goveventscribe.net. This compound's binding kinetics have been characterized, with SPR studies indicating specific association and dissociation rates eventscribe.net. These kinetic parameters are then incorporated into mechanistic PK/PD models to simulate receptor occupancy (RO) over time acs.orgnih.goveventscribe.net.

These sophisticated models allow for the prediction of target inhibition duration and intensity, which is particularly relevant for covalent drugs where PD effects can be decoupled from plasma concentrations due to prolonged target binding certara.com. Furthermore, such modeling can generate "target vulnerability functions," which link target occupancy to biological effect and inform on the sensitivity of a target to drug engagement acs.orgnih.gov. This approach is crucial in drug discovery for selecting optimal candidates and designing effective dosing regimens, thereby accelerating the development of novel covalent inhibitors eventscribe.net. Understanding factors like target turnover, such as BTK resynthesis, is also vital for accurate modeling of covalent inhibitor PK/PD profiles aacrjournals.orgacs.orgnih.gov.

Compound Name List:

this compound

ACP-5862

Real World Evidence and Health Economics Outcomes Research Heor

Real-World Effectiveness and Safety Studies

Real-world data indicates that acalabrutinib is associated with lower rates of treatment discontinuation and a prolonged time to treatment discontinuation (TTD) when compared to ibrutinib (B1684441) in patients with CLL. A significant retrospective analysis involving over 2,500 patients found that the 12-month discontinuation rate was 22% for this compound versus 31% for ibrutinib (P = .005) nih.govashpublications.orgajmc.comnih.gov. Further adjustments for patient characteristics and prior BTKI use revealed that this compound demonstrated a 41% lower risk of discontinuation compared to ibrutinib (hazard ratio: 0.59; 95% CI: 0.43-0.81; P = .001) nih.govashpublications.orgajmc.com. The median TTD was not reached for the this compound cohort, whereas it was 23.4 months for the ibrutinib cohort nih.govashpublications.orgajmc.com. In a specific cohort of patients who had previously discontinued (B1498344) ibrutinib due to adverse events, this compound showed a discontinuation rate of 17% due to adverse events, suggesting improved tolerability in this population becarispublishing.com. Generally, adverse events are a primary driver for BTKI discontinuation, and newer agents like this compound aim to mitigate this becarispublishing.com. In a broader real-world study, adverse effects and disease progression were identified as the most common reasons for discontinuing therapy, accounting for 49% and 47% of discontinuations, respectively tandfonline.com.

Real-world comparative effectiveness studies primarily focus on this compound versus ibrutinib. As previously noted, this compound demonstrates superior treatment persistence and a prolonged TTD compared to ibrutinib in real-world settings nih.govashpublications.orgajmc.comnih.gov. A study comparing this compound and zanubrutinib (B611923) in patients with Mantle Cell Lymphoma (MCL) found that zanubrutinib had longer treatment persistence, duration, and TTD, along with lower switching rates and healthcare resource utilization (HCRU) compared to this compound cda-amc.ca. In this MCL cohort, this compound had a median TTD of 179 days compared to 161.5 days for ibrutinib and 188.5 days for zanubrutinib cda-amc.ca. Switching rates from this compound were 5.6%, with a majority of these patients subsequently switching to zanubrutinib cda-amc.ca.

Health Economic Evaluations

Economic evaluations of this compound in CLL have provided insights into its value proposition. In the United States, a Medicare-perspective analysis using a semi-Markov model indicated that this compound monotherapy is likely cost-effective for treatment-naive CLL, with an incremental cost-effectiveness ratio (ICER) of $81,960 per quality-adjusted life-year (QALY) gained, falling within the typical willingness-to-pay (WTP) threshold nih.govtandfonline.comhmpgloballearningnetwork.com. The combination of this compound with obinutuzumab yielded a higher ICER of $152,153/QALY, placing it at the upper limit of the WTP range nih.govtandfonline.comhmpgloballearningnetwork.com. Probabilistic sensitivity analyses supported the cost-effectiveness of this compound monotherapy, showing a 59%-73% probability of being cost-effective at a WTP threshold of 150,000/QALY nih.govtandfonline.comhmpgloballearningnetwork.com.

Comparisons with other BTKIs have also been performed. A US Medicare analysis suggested that this compound offers cost savings over ibrutinib and zanubrutinib, largely due to reduced adverse event (AE) management costs, which offset higher drug acquisition costs ashpublications.orgajmc.com. This analysis projected significant savings, such as $16,919 per patient annually versus ibrutinib, totaling $313 million, attributed to lower rates of hypertension, infections, and atrial fibrillation ashpublications.orgajmc.com. However, analyses from different healthcare systems and indications have yielded varied results. A Chinese healthcare system analysis concluded that this compound was not cost-effective nih.gov. In relapsed or refractory (R/R) MCL, studies have shown this compound to be more cost-effective than ibrutinib in some models ashpublications.orgashpublications.org, while a UK-based economic analysis of B-cell malignancies suggested zanubrutinib provided greater cost savings and QALY benefits compared to this compound in AE management beonemedinfo.comtargetedonc.com.

Table 7.2.1: Summary of Cost-Effectiveness Ratios (ICERs) for this compound in CLL (US Medicare Perspective)

| Treatment Comparison | ICER ($/QALY) | WTP Threshold ($/QALY) | Probability of Cost-Effectiveness (%) | Source(s) |

| This compound monotherapy vs. Chlorambucil (B1668637) + Obinutuzumab | $81,960 | $100,000 - $150,000 | 59% - 73% | nih.govtandfonline.comhmpgloballearningnetwork.com |

| This compound + Obinutuzumab vs. Chlorambucil + Obinutuzumab | $152,153 | $100,000 - $150,000 | 34% - 51% | nih.govtandfonline.comhmpgloballearningnetwork.com |

Table 7.2.2: Real-World Cost and HRU Comparisons (Ibrutinib vs. This compound in 1L CLL/SLL)

| Metric | Ibrutinib | This compound | Comparison Outcome | Source(s) |

| Mean Duration of 1L Therapy (Years) | IQVIA: 1.2; Acentrus: 1.3 | IQVIA: 0.8; Acentrus: 0.9 | Longer for ibrutinib | becarispublishing.combecarispublishing.comnih.gov |

| CLL/SLL-Related Outpatient Visits (PPPM) | IQVIA: 0.86; Acentrus: 0.57 | IQVIA: 1.09; Acentrus: 0.74 | Significantly lower for ibrutinib | becarispublishing.combecarispublishing.comnih.gov |

| All-Cause Costs (Mean Monthly Cost Difference) | - | - | Numerically lower for ibrutinib (IQVIA: -1355) | becarispublishing.combecarispublishing.comnih.gov |

| CLL/SLL-Related Costs (Mean Monthly Cost Diff) | - | - | Numerically lower for ibrutinib (IQVIA: -1215) | becarispublishing.combecarispublishing.comnih.gov |

| Adherence (Proportion of Days Covered, ≥80%) | 53.0% (entire LOT) | 41.4% (entire LOT) | Higher for ibrutinib | researchgate.net |

| Cost Savings (vs. Ibrutinib, US Medicare) | - | 313 million total) | This compound showed savings due to lower AE costs | ashpublications.orgajmc.com |

Modeling Methodologies in HEOR Studies

Health economic evaluations for this compound often employ state-transition models to simulate patient journeys and estimate the cost-effectiveness of treatment strategies. These models are designed to capture the progression of the disease and the impact of different therapeutic interventions over a patient's lifetime.

Markov Models

Markov models are a class of state-transition models where the future state of a system depends only on its current state, not on its past history. In HEOR, a Markov model typically divides a patient's disease course into distinct health states, such as "progression-free," "progressed disease," and "death." Patients transition between these states based on defined probabilities over discrete time intervals (e.g., monthly or quarterly) ashpublications.orghmpgloballearningnetwork.comtandfonline.com.

Similarly, in the context of Chronic Lymphocytic Leukemia (CLL), a semi-Markov model with three health states—progression-free, progressed disease, and death—has been used to estimate the cost per quality-adjusted life-year (QALY) gained for this compound regimens compared to standard treatments hmpgloballearningnetwork.comtandfonline.comtandfonline.comtandfonline.com. These models consider a lifetime horizon and incorporate direct costs and resource utilization from specific healthcare system perspectives (e.g., US Medicare) hmpgloballearningnetwork.comtandfonline.comtandfonline.comtandfonline.com.

Partitioned Survival Models (PSMs)

Partitioned Survival Models (PSMs) are a type of economic model that, like Markov models, tracks a cohort through mutually exclusive health states. However, PSMs differ by estimating the proportion of a cohort in each state based on parametric survival equations (e.g., Weibull, exponential, Gaussian) rather than transition probabilities. This approach is particularly well-suited for cancer treatments where PFS and OS are critical outcomes yhec.co.ukoptimaxaccess.com. PSMs allow for the direct mapping of survival curves onto health states, providing a more direct representation of survival data in the model yhec.co.ukoptimaxaccess.comnih.gov.

A study evaluating this compound for relapsed Chronic Lymphocytic Leukemia (CLL) employed a partitioned survival model comparing this compound and Ibrutinib from a UK National Health Service perspective nih.gov. This model incorporated states for progression-free survival (PFS), post-progression survival (PPS), and death. PFS and OS data were parametrically extrapolated, with hazard ratios applied to estimate the relative efficacy of this compound compared to Ibrutinib. Sensitivity analyses were conducted to assess the impact of various parameters on the cost-effectiveness results nih.gov.

Another study utilized a partitioned survival model with a 4-week cycle length and a 20-year lifetime horizon to assess the cost-effectiveness of this compound in treatment-naïve CLL in China. This model also included health states for progression-free survival (PFS), progressed disease (PD), and death, drawing survival data from clinical trials nih.gov.

Data Table: Summary of Modeling Methodologies in this compound HEOR Studies

The following table summarizes the modeling approaches and key features from studies evaluating this compound in HEOR:

| Study Focus | Modeling Methodology | Health States | Time Horizon | Key Data Sources for Model Inputs |

| Relapsed/Refractory MCL vs. Ibrutinib | Markov Model (3 states) | Progression-Free Survival (PFS), Progression, Death | Lifetime | Clinical trial data (Kaplan-Meier curves digitized, Weibull fits) |

| Treatment-Naïve CLL vs. Chlorambucil + Obinutuzumab (US Medicare perspective) | Semi-Markov Model (3 states) | Progression-Free, Progressed Disease, Death | 30-year | Clinical trial data (ELEVATE-TN), literature, US Medicare costs |

| Relapsed CLL vs. Ibrutinib (UK NHS perspective) | Partitioned Survival Model | Progression-Free Survival (PFS), Post-Progression Survival (PPS), Death | Lifetime | Clinical trial data, Ibrutinib publications, phase I/II data |

| Treatment-Naïve CLL vs. Chlorambucil + Obinutuzumab (China perspective) | Partitioned Survival Model | Progression-Free Survival (PFS), Progressed Disease (PD), Death | 20-year | Clinical trial data (ELEVATE-TN), YAOZHI database, literature |

Research Findings from Modeling Studies

Modeling studies have provided insights into the economic value of this compound. For instance, a cost-effectiveness analysis for treatment-naïve CLL in the US indicated that this compound monotherapy resulted in an incremental cost-effectiveness ratio (ICER) of $81,960 per QALY gained compared to chlorambucil plus obinutuzumab, suggesting it is likely cost-effective within typical willingness-to-pay thresholds hmpgloballearningnetwork.comtandfonline.comtandfonline.comtandfonline.com. This compound plus obinutuzumab showed a higher ICER of $152,153 per QALY, which was slightly above common willingness-to-pay thresholds hmpgloballearningnetwork.comtandfonline.comtandfonline.comtandfonline.com.

In a comparison for relapsed/refractory MCL, this compound was associated with an incremental cost-effectiveness ratio (ICER) of $540,000 per LY gained and $720,000 per QALY gained compared to Ibrutinib, indicating a high cost per unit of health gain ashpublications.org.

A study evaluating this compound for relapsed CLL in the UK found a base-case ICER of £61,941 per QALY, but sensitivity analyses highlighted the significant impact of survival estimates, utilities, and drug costs on the results nih.gov.

These modeling approaches, whether Markov or Partitioned Survival Models, are essential tools for understanding the long-term economic implications and value proposition of this compound in various hematological malignancies, guiding clinical and reimbursement decisions.

Biomarker Research and Predictive Factors

Predictive Biomarkers for Response to Acalabrutinib

Predictive biomarkers are instrumental in identifying patients who are most likely to benefit from this compound therapy. In the context of Chronic Lymphocytic Leukemia (CLL), certain genetic mutations and cell surface markers have emerged as significant predictors of response.

Notably, deletions of chromosome 17p (del(17p)) and mutations in the TP53 gene are well-established biomarkers associated with poor outcomes with traditional chemoimmunotherapy. tandfonline.com However, targeted agents like this compound have demonstrated efficacy in patients with these high-risk features. mdpi.com Clinical trial data has shown that this compound provides a survival benefit in CLL patients with del(17p) or mutated TP53. mdpi.com

The mutational status of the immunoglobulin heavy-chain variable region (IGHV) gene is another critical biomarker. While unmutated IGHV is historically linked to a more aggressive disease course, treatment with this compound has shown comparable progression-free survival in patients with both mutated and unmutated IGHV. tandfonline.comnih.gov

Recent research has also highlighted the potential of cell surface markers in predicting response. High expression of CD49d and CD79b on CLL cells before starting treatment has been associated with an increased risk of disease progression in patients receiving this compound. researchgate.netnih.gov Furthermore, patients with high CD49d expression (defined as ≥ 30% of cells) exhibited reduced this compound-induced lymphocytosis and higher levels of tumor proliferation markers like CD38 and Ki-67. nih.gov

In the setting of Diffuse Large B-Cell Lymphoma (DLBCL), declining levels of circulating tumor DNA (ctDNA) have been shown to correlate with positive responses to combination therapy involving this compound, suggesting its utility as a predictive biomarker for treatment success. ijrpr.com

Prognostic Biomarkers in Patients Treated with this compound

Prognostic biomarkers provide information on the likely course of the disease, independent of the specific treatment received. While some predictive biomarkers also have prognostic value, the landscape is evolving with the use of targeted therapies like this compound.

Historically, in the chemoimmunotherapy era, del(17p), TP53 mutations, and unmutated IGHV were strong indicators of poor prognosis. mdpi.com However, the advent of BTK inhibitors has significantly altered the prognostic impact of these markers. tandfonline.com For instance, in patients treated with this compound, the negative prognostic significance of unmutated IGHV appears to be lessened, with similar progression-free survival observed regardless of IGHV mutation status. tandfonline.comnih.gov

The CLL International Prognostic Index (CLL-IPI), which incorporates clinical and genetic factors including age, clinical stage, TP53 status, IGHV status, and serum β2-microglobulin, was developed to stratify patients based on risk. mdpi.com However, its prognostic relevance is being re-evaluated in the context of novel therapies.

Biomarkers for Monitoring Treatment Response and Resistance Development

Continuous monitoring of treatment response and the early detection of resistance are critical for managing patients on this compound. Several biomarkers are being investigated for this purpose.

Mutations in the BTK gene, particularly at the C481S residue, are a known mechanism of acquired resistance to covalent BTK inhibitors like this compound. mdpi.comresearchgate.net Monitoring for the emergence of these mutations can signal treatment failure. Mutations in PLCG2, a downstream signaling molecule, have also been implicated in resistance. mdpi.com